2-Amino-6-(aminomethyl)benzothiazole

Descripción general

Descripción

“2-Amino-6-(aminomethyl)benzothiazole” is a derivative of benzothiazole, which is a type of heterocyclic compound. The benzothiazole structure is versatile and synthetically accessible, making it fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Synthesis Analysis

A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives . It serves as a reactant or a reaction intermediate for affording various fused heterocycles .Molecular Structure Analysis

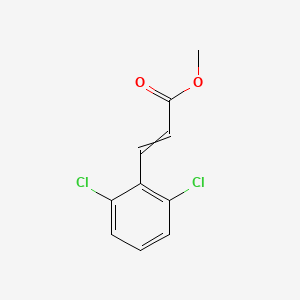

The molecular structure of this compound is characterized by a benzothiazole scaffold, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The empirical formula is C8H8N2S, and the molecular weight is 164.23 .Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . Its NH2 and endocyclic N functions are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, given that related compounds have been described as crystals or powders . The melting point is around 140-142 °C .Aplicaciones Científicas De Investigación

Antitumor Properties :

- 2-Amino-6-(aminomethyl)benzothiazole derivatives have been studied for their antitumor properties, particularly in breast cancer cell lines. Notably, the compound 2-(4-Amino-3-methylphenyl)benzothiazole shows selective growth inhibitory properties against human cancer cell lines, with very low IC(50) values in sensitive breast cancer cell lines like MCF-7 and T-47D. This compound's action seems to be associated with its accumulation and metabolism in sensitive cell lines, suggesting a selective profile of anticancer activity (Kashiyama et al., 1999).

Antiparasitic Activity :

- Research on 6-Nitro- and 6-amino-benzothiazoles, including derivatives like this compound, has revealed their potential antiparasitic properties. These compounds show significant in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis. The antiprotozoal properties of these compounds depend greatly on the chemical structure of the position 2 substitution-bearing group, indicating their potential as antiparasitic agents (Delmas et al., 2002).

Corrosion Inhibition :

- Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Compounds like this compound show higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. These inhibitors can adsorb onto surfaces through both physical and chemical means, suggesting their usefulness in corrosion prevention (Hu et al., 2016).

Neuroprotective Agents :

- Some derivatives of this compound have been investigated for their neuroprotective properties. For instance, 2-Amino-6-trifluoromethoxy benzothiazole has been found to prevent convulsions induced in rodents by various stimuli, suggesting its potential as a neuroprotective agent. This spectrum of anticonvulsant activity resembles that of dicarboxylic amino acid antagonists, indicating its potential application in brain disease treatment (Mizoule et al., 1985).

Synthesis and Green Chemistry :

- The synthesis of benzothiazole compounds, including this compound, has significant implications in green chemistry. Advances in the synthesis process, especially related to condensation and cyclization methods, demonstrate the role of benzothiazoles in biochemistry and medicinal chemistry. These advancements in synthesis methods contribute to more environmentally friendly chemical processes (Gao et al., 2020).

Mecanismo De Acción

Target of Action

A related compound, ska-19, which is a derivative of riluzole, has been found to be a use-dependent na v channel blocker and an activator of small-conductance ca 2+ -activated k + channels .

Mode of Action

It’s worth noting that the related compound ska-19 reduces action potential firing and increases medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices .

Biochemical Pathways

The related compound ska-19 is known to affect the na v and small-conductance ca 2+ -activated k + channels .

Result of Action

It’s worth noting that the related compound ska-19 has been found to reduce action potential firing and increase medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices .

Safety and Hazards

Direcciones Futuras

In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance . The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

6-(aminomethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSMEYORQAJPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)

![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)

![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)